7-(4-Methoxyphenyl)-5-(4-methylphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine
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Overview
Description
7-(4-Methoxyphenyl)-5-(4-methylphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound belongs to the class of tetrazolopyrimidines, which are known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-Methoxyphenyl)-5-(4-methylphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-methoxybenzaldehyde and 4-methylbenzaldehyde with guanidine nitrate in the presence of a base such as sodium ethoxide. The reaction mixture is then heated to facilitate the formation of the tetrazolopyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the aromatic rings or the tetrazolopyrimidine core, potentially leading to the formation of dihydro or tetrahydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂), while nucleophilic substitutions may involve reagents like sodium methoxide (NaOCH₃).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield 4-methoxybenzoic acid, while reduction of the tetrazolopyrimidine core could produce a dihydrotetrazolopyrimidine derivative.
Scientific Research Applications
Chemistry
In chemistry, 7-(4-Methoxyphenyl)-5-(4-methylphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound has shown promise in various assays for its potential antimicrobial, antifungal, and anticancer activities. Its ability to interact with biological macromolecules makes it a candidate for drug development and biochemical studies.
Medicine
In medicine, research is ongoing to explore the therapeutic potential of this compound. Its structural features suggest it could be a lead compound for the development of new pharmaceuticals targeting specific diseases, such as cancer or infectious diseases.
Industry
In the industrial sector, this compound may be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its applications could extend to the fields of polymer science and nanotechnology.
Mechanism of Action
The mechanism of action of 7-(4-Methoxyphenyl)-5-(4-methylphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine involves its interaction with various molecular targets. These targets may include enzymes, receptors, and nucleic acids. The compound’s effects are mediated through pathways that involve the modulation of these targets, leading to changes in cellular processes such as signal transduction, gene expression, and metabolic activity.
Comparison with Similar Compounds
Similar Compounds
Tetrazolopyrimidines: Other compounds in this class include 7-phenyl-5-(4-methylphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine and 7-(4-chlorophenyl)-5-(4-methylphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine.
Pyrimidines: Compounds such as 5,7-dimethylpyrimidine and 4,6-dimethoxypyrimidine share structural similarities.
Uniqueness
What sets 7-(4-Methoxyphenyl)-5-(4-methylphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine apart is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of both methoxy and methyl groups on the aromatic rings enhances its reactivity and potential for functionalization, making it a versatile compound for various applications.
Properties
Molecular Formula |
C18H17N5O |
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Molecular Weight |
319.4 g/mol |
IUPAC Name |
7-(4-methoxyphenyl)-5-(4-methylphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C18H17N5O/c1-12-3-5-13(6-4-12)16-11-17(23-18(19-16)20-21-22-23)14-7-9-15(24-2)10-8-14/h3-11,17H,1-2H3,(H,19,20,22) |
InChI Key |
WSKJBUIJNZMJNE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(N3C(=NN=N3)N2)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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